molecular formula C43H72O5 B3044074 1-Stearoyl-2-docosahexaenoyl-sn-glycerol CAS No. 65886-80-8

1-Stearoyl-2-docosahexaenoyl-sn-glycerol

Cat. No.: B3044074
CAS No.: 65886-80-8
M. Wt: 669 g/mol
InChI Key: LBDXVTOFXXDOGH-KXYFHQNYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Stearoyl-2-docosahexaenoyl-sn-glycerol is a diacylglycerol molecule where the glycerol backbone is esterified with stearic acid at the sn-1 position and docosahexaenoic acid at the sn-2 position. This compound is a type of glycerolipid, which plays a crucial role in various biological processes, including cell signaling and membrane structure.

Scientific Research Applications

1-Stearoyl-2-docosahexaenoyl-sn-glycerol has several applications in scientific research:

    Chemistry: Used as a standard in lipidomics studies to analyze lipid composition and metabolism.

    Biology: Investigated for its role in cell signaling pathways and membrane dynamics.

    Medicine: Studied for its potential therapeutic effects in neurodegenerative diseases and cardiovascular health.

    Industry: Utilized in the formulation of functional foods and nutraceuticals due to its beneficial fatty acid content.

Mechanism of Action

1-Stearoyl-2-docosahexaenoyl-sn-glycerol has a role as a protein kinase C agonist and a calcium channel agonist . It can bind with RasGRP and regulate MAP kinase activation .

Safety and Hazards

As per the safety data sheet, 1-Stearoyl-2-docosahexaenoyl-sn-glycerol is harmful if swallowed, causes skin and eye irritation, and is toxic if inhaled . It is suspected of causing cancer and damaging fertility or the unborn child .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Stearoyl-2-docosahexaenoyl-sn-glycerol can be synthesized through the esterification of glycerol with stearic acid and docosahexaenoic acid. The reaction typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of enzymatic methods. Lipases are commonly used to catalyze the esterification of glycerol with stearic acid and docosahexaenoic acid. This method is preferred due to its specificity and mild reaction conditions, which help in preserving the integrity of the fatty acids.

Chemical Reactions Analysis

Types of Reactions

1-Stearoyl-2-docosahexaenoyl-sn-glycerol undergoes various chemical reactions, including:

    Oxidation: The docosahexaenoic acid moiety is prone to oxidation due to its multiple double bonds.

    Hydrolysis: The ester bonds can be hydrolyzed to release free fatty acids and glycerol.

    Transesterification: The ester bonds can be exchanged with other fatty acids in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.

    Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide as typical reagents.

    Transesterification: Catalysts such as sodium methoxide or lipases are used to facilitate the reaction.

Major Products

    Oxidation: Produces various oxidized fatty acids and aldehydes.

    Hydrolysis: Yields free stearic acid, docosahexaenoic acid, and glycerol.

    Transesterification: Results in the formation of new esterified glycerolipids with different fatty acid compositions.

Comparison with Similar Compounds

Similar Compounds

    1-Stearoyl-2-arachidonoyl-sn-glycerol: Contains arachidonic acid instead of docosahexaenoic acid.

    1-Stearoyl-2-linoleoyl-sn-glycerol: Contains linoleic acid instead of docosahexaenoic acid.

    1-Stearoyl-2-oleoyl-sn-glycerol: Contains oleic acid instead of docosahexaenoic acid.

Uniqueness

1-Stearoyl-2-docosahexaenoyl-sn-glycerol is unique due to the presence of docosahexaenoic acid, which is a highly unsaturated fatty acid with six double bonds. This gives the compound distinct properties, such as high susceptibility to oxidation and significant effects on membrane fluidity and function.

Properties

IUPAC Name

[(2S)-1-hydroxy-3-octadecanoyloxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H72O5/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36-38-43(46)48-41(39-44)40-47-42(45)37-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h5,7,11,13,17,19,21-22,26,28,32,34,41,44H,3-4,6,8-10,12,14-16,18,20,23-25,27,29-31,33,35-40H2,1-2H3/b7-5-,13-11-,19-17-,22-21-,28-26-,34-32-/t41-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDXVTOFXXDOGH-KXYFHQNYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H72O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

669.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name DG(18:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0007179
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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